Mitonafide

Overview

Description

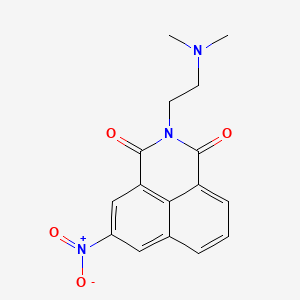

Mitonafide (5-nitro-2-(2-dimethylaminoethyl)-1H-benzo[de]isoquinoline-1,3-dione) is a 1,8-naphthalimide derivative first synthesized in the 1970s as a DNA intercalator and topoisomerase II (Topo II) inhibitor . It demonstrated potent antitumor activity in preclinical studies, leading to Phase I/II clinical trials for advanced colorectal cancer, prostate cancer, and non-small cell lung cancer (NSCLC) . This compound binds to double-stranded DNA, inducing Topo II-mediated DNA cleavage and disrupting nucleic acid synthesis . However, clinical development was halted due to dose-limiting neurotoxicity (e.g., cognitive impairment) and myelosuppression when administered via short-term infusions . Prolonged infusion schedules reduced neurotoxicity but compromised antitumor efficacy, highlighting its narrow therapeutic window .

Preparation Methods

Mitonafide can be synthesized through the following method :

Combining 3-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine: in an organic solvent to form a solution.

Refluxing the solution: to facilitate the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Mitonafide undergoes several types of chemical reactions:

Intercalation: It binds to double-stranded DNA through intercalation, inhibiting DNA and RNA synthesis.

Oxidation: This compound stimulates oxygen consumption under aerobic conditions.

Common reagents and conditions used in these reactions include NADPH for reduction and aerobic conditions for oxidation. The major products formed from these reactions are 5-aminothis compound and intercalated DNA complexes.

Scientific Research Applications

Mitonafide has been extensively studied for its antitumor properties. Its applications include :

Cancer Research: This compound has been investigated in phase I and II clinical trials for advanced and relapsed colorectal cancer and non-small cell lung cancer.

DNA Intercalation Studies: Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and topoisomerase II inhibition.

Liposomal Encapsulation: Research has explored the encapsulation of this compound in liposomes to overcome its neurotoxicity and enhance its therapeutic efficacy.

Mechanism of Action

Mitonafide exerts its effects primarily through DNA intercalation, which inhibits DNA and RNA synthesis . It binds to double-stranded DNA, stabilizing a reversible enzyme-DNA complex, and induces DNA strand breaks . This mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division .

Comparison with Similar Compounds

Structural and Functional Analogs

Amonafide

Amonafide, a mono-naphthalimide with an aminoalkyl side chain, shares mitonafide’s mechanism of DNA intercalation and Topo II inhibition. However, it caused severe myelosuppression in clinical trials, limiting its use .

Pinafide (Bis-naphthalimide)

Pinafide, a dimeric naphthalimide, exhibited enhanced DNA binding affinity (ΔTm = 6.50°C vs. This compound’s ΔTm = 5.17°C) and cytotoxicity. However, it also induced significant hematologic toxicity .

Carborane-Modified Derivatives

Recent studies synthesized carborane (boron-rich cluster)-conjugated naphthalimides to improve selectivity and reduce toxicity:

- Compound 35 (meta-carborane conjugate): Demonstrated stronger DNA binding (Kb = 3.81 × 10⁵ M⁻¹ vs. This compound’s Kb = 2.54 × 10⁵ M⁻¹) and induced lysosomal membrane permeabilization (LMP) selectively in cancer cells. It showed 4-fold higher ROS induction than this compound .

- Compound 33 (ortho-carborane conjugate): Achieved an IC50 of 4.77 µM in HepG2 cells, comparable to this compound, with reduced CNS toxicity .

Hydroxypropyl-Substituted Derivatives (1d, 1i)

Compounds 1d and 1i, structurally similar to this compound, inhibited DNA synthesis by 95–96% and RNA synthesis by 89–94% in S-180 tumor cells at 8 µM, matching this compound’s potency .

Mechanistic and Efficacy Comparisons

Liposomal Formulations to Mitigate Toxicity

Liposomal encapsulation strategies improved this compound’s therapeutic profile:

- Core-Loaded this compound : Flexible SoyPC liposomes achieved sustained release, reducing neurotoxicity while maintaining cytotoxicity in MDA-MB-231 and RT-112 cells .

- Dimer Analogs: this compound dimers loaded into rigid DSPC liposomes showed 29.3% cell viability reduction at 24 hours, outperforming monomeric forms .

Key Research Findings

Structural Modifications Enhance DNA Affinity : Carborane conjugates (e.g., compound 35) increased DNA-binding strength by 1.5–2× compared to this compound .

ROS Induction Correlates with Cytotoxicity : this compound’s high ROS production (linked to nitro-group reduction) contributed to DNA strand breaks, but carborane derivatives achieved similar effects with lower toxicity .

Liposomal Delivery Optimizes Pharmacokinetics : pH-gradient core loading improved this compound encapsulation efficiency (EE%) from <10% (bilayer-loaded) to >80%, enhancing tumor-targeted delivery .

Biological Activity

Mitonafide is a synthetic compound belonging to the class of 3-nitronaphthalimides, known for its intercalative properties and potential antitumor activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, associated toxicities, and innovative formulations aimed at enhancing its therapeutic profile.

This compound functions primarily as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting topoisomerase IIα, this compound prevents the unwinding of DNA, leading to increased DNA damage and subsequent apoptosis in cancer cells . This mechanism is particularly relevant in the context of various malignancies, including melanoma and lung cancer.

Colorectal Cancer

Non-Small Cell Lung Cancer (NSCLC)

In another Phase II trial involving patients with untreated NSCLC, this compound was administered similarly via continuous infusion. While the treatment was deemed safe without neurological side effects, it failed to demonstrate significant antitumor activity, with only one patient achieving a partial response out of 49 evaluable patients .

Melanoma

Recent studies have explored the potential of this compound derivatives in treating melanoma. A new compound designed by combining isoselenocyanate moieties with napthalamide fragments (related to this compound) showed promise in preclinical models by inhibiting tumor growth significantly. This approach aimed to reduce systemic toxicity while enhancing efficacy against both BRAF mutant and wild-type melanoma cells .

Toxicity Profile

This compound's clinical development has been hampered by its toxicity profile. The most notable adverse effects include:

- Myelosuppression : Severe reductions in white blood cell counts were common across trials.

- Cognitive Impairments : In early studies with short intravenous infusions, patients experienced irreversible central nervous system toxicity, including memory loss and confusion .

- General Toxicity : High rates of infections due to neutropenia necessitated treatment discontinuation in several cases .

Innovative Formulations

To address the toxicity issues associated with this compound, researchers have investigated novel delivery systems:

Liposomal Encapsulation

Recent studies have focused on encapsulating this compound within liposomal formulations. This strategy aims to enhance drug stability and reduce neurotoxicity by providing targeted delivery to tumor sites while minimizing systemic exposure. Research indicated that liposomal formulations could improve encapsulation efficiency and therapeutic efficacy compared to free drug administration .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Administration Method | Efficacy | Toxicity Profile |

|---|---|---|---|---|

| Phase II Study | Colorectal Cancer | Continuous infusion | No objective responses | Severe myelosuppression |

| Phase II Study | Non-Small Cell Lung | Continuous infusion | Limited partial response | Myelosuppression |

| Preclinical Study | Melanoma | N/A | Significant tumor inhibition | N/A |

| Liposomal Formulation Research | Various | Liposomal encapsulation | Enhanced stability | Reduced neurotoxicity |

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Mitonafide inhibits DNA and RNA synthesis, and what experimental assays are commonly used to validate this activity?

- Mechanism : this compound binds to double-stranded DNA via intercalation, disrupting replication and transcription processes by stabilizing the DNA-topoisomerase II complex, leading to DNA damage and apoptosis .

- Methodology :

UV-Vis Spectroscopy : Measure hypochromism and bathochromic shifts to confirm DNA binding .

Gel Electrophoresis : Assess DNA strand breaks using agarose gels under varying this compound concentrations.

Cell Viability Assays (e.g., MTT) : Quantify inhibition of cancer cell proliferation (e.g., leukemia or NSCLC cell lines) .

qPCR/RNA-Seq : Evaluate transcriptional suppression by comparing RNA expression profiles in treated vs. untreated cells .

Q. What in vivo models are most appropriate for preliminary evaluation of this compound's antitumor efficacy?

- Model Selection :

Xenograft Models : Subcutaneous implantation of human cancer cell lines (e.g., A549 for NSCLC) into immunodeficient mice to assess tumor growth inhibition .

Syngeneic Models : Use murine-derived cancer cells (e.g., L1210 leukemia) to study immune system interactions .

- Key Parameters :

- Dosage optimization based on pharmacokinetic studies (e.g., plasma half-life).

- Endpoint measurements (tumor volume, survival rates) with statistical validation (t-tests or ANOVA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's efficacy reported across different cancer models (e.g., leukemia vs. solid tumors)?

- Methodological Considerations :

Variable Control : Standardize experimental conditions (e.g., drug concentration, exposure time, cell confluency) to isolate model-specific responses .

Multi-Omics Analysis : Integrate transcriptomic, proteomic, and metabolomic data to identify tumor-specific resistance mechanisms .

Comparative Studies : Use isogenic cell lines differing in oncogenic drivers (e.g., EGFR-mutant vs. wild-type) to evaluate genetic determinants of sensitivity .

- Statistical Approaches : Apply meta-analysis frameworks to reconcile contradictory findings across studies .

Q. What strategies optimize this compound delivery to enhance tumor specificity and reduce off-target toxicity?

- Experimental Design :

Nanocarrier Systems : Test liposomal or polymeric nanoparticles for improved biodistribution (e.g., PEGylation to evade immune clearance) .

Targeted Conjugates : Link this compound to tumor-homing peptides (e.g., RGD peptides for integrin-rich tumors) .

- Validation Metrics :

- Pharmacokinetic Profiling : Measure drug accumulation in tumors vs. healthy tissues via LC-MS/MS.

- Toxicity Screening : Monitor organ-specific toxicity (e.g., cardiac, hepatic) in preclinical models .

Q. How should researchers design dose-response experiments to account for this compound's variable potency in hypoxic tumor microenvironments?

- Protocol Adjustments :

Hypoxia Chambers : Culture cells under controlled oxygen levels (e.g., 1% O₂) to mimic tumor conditions .

Combination Therapies : Co-administer hypoxia-activated prodrugs (e.g., Tirapazamine) to assess synergistic effects .

- Data Interpretation :

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values under normoxic vs. hypoxic conditions .

Q. Methodological Guidelines

- Data Reporting : Follow CONSORT guidelines for in vivo studies, including randomization, blinding, and effect size calculations .

- Ethical Compliance : Obtain institutional approval for animal/human studies and disclose conflicts of interest .

- Reproducibility : Publish raw data (e.g., dose-response curves, sequencing reads) in supplementary materials with detailed protocols .

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLKDRPHSFIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203321 | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-17-8 | |

| Record name | Mitonafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitonafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.